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Di-trans,poly-cis-hexaprenyl diphosphate

Cat. No.: B1265094
M. Wt: 586.7 g/mol
InChI Key: NGFSMHKFTZROKJ-SLKMIFNPSA-N
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Description

Overview of Isoprenoid Biosynthesis Pathways and Key Intermediates

All organisms synthesize the universal isoprenoid precursors, IPP and DMAPP, through one of two primary biosynthetic pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comnih.gov

The Mevalonate (MVA) Pathway: Historically the first to be discovered, the MVA pathway is found in archaea, eukaryotes (including mammals), and some bacteria. oup.comnih.gov It begins with acetyl-CoA and proceeds through the key intermediate mevalonate (MVA). nih.govwikipedia.org A series of phosphorylations and a final decarboxylation convert MVA into IPP, which can then be isomerized to DMAPP. nih.gov

The Methylerythritol Phosphate (B84403) (MEP) Pathway: This alternative route, also known as the non-mevalonate pathway, is utilized by most bacteria and in the plastids of higher plants. nih.govnih.gov The MEP pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. wikipedia.org It is a more recent discovery compared to the MVA pathway and involves a distinct set of enzymatic reactions to produce IPP and DMAPP. nih.govnih.gov

Once formed, IPP and DMAPP serve as the substrates for prenyltransferase enzymes, which catalyze the head-to-tail condensation of these C5 units to create linear polyprenyl diphosphates of varying chain lengths. nih.govacs.org Key intermediates in this chain elongation process include geranyl diphosphate (B83284) (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). libretexts.orgnih.gov These molecules are critical branch points, leading to the synthesis of a multitude of isoprenoid-derived compounds. libretexts.org

Table 1: Key Intermediates in Isoprenoid Biosynthesis Pathways

PathwayStarting Material(s)Key IntermediatesUniversal Precursors
Mevalonate (MVA) Pathway Acetyl-CoAMevalonate (MVA)Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)
Methylerythritol Phosphate (MEP) Pathway Pyruvate, Glyceraldehyde 3-phosphate2-C-methyl-D-erythritol 4-phosphate (MEP)Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)

Definition and Stereochemical Features of Di-trans,poly-cis-Hexaprenyl Diphosphate

This compound is a C30 isoprenoid composed of six isoprene (B109036) units linked head-to-tail and terminating in a diphosphate group. nih.gov Its name precisely describes its stereochemistry, which is a defining characteristic determined by its biosynthesis. The molecule contains two double bonds in the trans (or E) configuration, followed by the remaining internal double bonds in the cis (or Z) configuration.

This specific stereochemical arrangement arises from the action of a class of enzymes known as cis-prenyltransferases. acs.orgwikipedia.org The biosynthesis of this compound involves an allylic diphosphate precursor that already contains trans double bonds, typically (2E,6E)-farnesyl diphosphate (FPP). wikipedia.org An enzyme, specifically a type of ditrans,polycis-polyprenyl diphosphate synthase, then catalyzes the sequential addition of three isopentenyl diphosphate (IPP) molecules. wikipedia.org Unlike the reactions that form all-trans isoprenoids, this enzyme directs the condensation to form cis double bonds for each added IPP unit. This process results in a C30 chain where the initial two isoprene units (from FPP) retain their trans geometry, while the subsequent three newly formed linkages are cis, yielding a di-trans,tri-cis-hexaprenyl diphosphate structure. This molecule is a precursor in the biosynthesis of dolichol, a long-chain polyprenol. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O7P2 B1265094 Di-trans,poly-cis-hexaprenyl diphosphate

Properties

Molecular Formula

C30H52O7P2

Molecular Weight

586.7 g/mol

IUPAC Name

[(2Z,6Z,10Z,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/b26-15+,27-17+,28-19-,29-21-,30-23-

InChI Key

NGFSMHKFTZROKJ-SLKMIFNPSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C

Origin of Product

United States

Enzymology and Biosynthesis of Di Trans,poly Cis Hexaprenyl Diphosphate

Upstream Metabolic Precursors: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

All isoprenoids, including di-trans,poly-cis-hexaprenyl diphosphate, are synthesized from two universal five-carbon (C5) isoprene (B109036) precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov These fundamental units are produced by two independent and highly conserved biosynthetic pathways, the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.govresearchgate.net While most organisms utilize only one of these pathways, plants and some protozoa maintain both, compartmentalizing them within the cell. nih.govresearchgate.net

Mevalonate (MVA) Pathway Contributions to C5 Isoprene Units

The MVA pathway is the primary source of IPP and DMAPP in the cytoplasm and endoplasmic reticulum of eukaryotes, as well as in archaea and some eubacteria. nih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then converted to mevalonate (MVA) by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. tmu.edu.tw Through a series of ATP-dependent phosphorylation and decarboxylation reactions, MVA is ultimately converted into IPP, which can then be isomerized to DMAPP by the enzyme IPP isomerase. The MVA pathway is principally responsible for producing precursors for cytosolic and mitochondrial isoprenoids, such as sterols and ubiquinone. nih.gov

Methylerythritol Phosphate (MEP) Pathway Contributions to C5 Isoprene Units

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants, algae, and many eubacteria, as well as in some protozoa. nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then rearranged and reduced by DXP reductoisomerase (DXR), another critical regulatory enzyme, initiating a sequence of reactions that leads to the formation of both IPP and DMAPP. tmu.edu.tw The MEP pathway is the source of precursors for plastidial isoprenoids, including carotenoids, chlorophyll (B73375) side chains, and certain hormones. tmu.edu.twresearchgate.net Although the MVA and MEP pathways are spatially separated, a regulated "cross-talk" involving the exchange of isoprene precursors between the cytoplasm and plastids can occur. tmu.edu.twresearchgate.net

Cis-Prenyltransferase Catalysis in this compound Formation

The assembly of the this compound molecule is catalyzed by a specific class of enzymes known as cis-prenyltransferases (cis-PTs). nih.gov These enzymes are fundamentally different in structure and mechanism from their trans-prenyltransferase counterparts. nih.govnih.gov The enzyme responsible for synthesizing this type of molecule is systematically known as (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate cistransferase, and it is assigned the EC number 2.5.1.87. wikipedia.orggenecards.org

Enzymatic Condensation of Isopentenyl Diphosphate Units (e.g., R08749 Reaction)

The formation of the polyprenyl chain is an iterative process of head-to-tail condensation reactions. The synthesis of di-trans,poly-cis-polyprenyl diphosphates begins with an allylic diphosphate primer, typically (2E,6E)-farnesyl diphosphate (FPP). wikipedia.orgnih.gov FPP itself contains two trans double bonds. The cis-prenyltransferase then catalyzes the sequential addition of multiple IPP molecules. nih.gov

The core reaction, as defined for enzymes like dehydrodolichyl diphosphate synthase (DHDDS), is: (2E,6E)-Farnesyl diphosphate + n Isopentenyl diphosphate ⇌ n Diphosphate + Di-trans,poly-cis-polyprenyl diphosphate wikipedia.orggenecards.org

In this reaction, the C1 atom of IPP forms a new carbon-carbon bond with the C4 atom of the growing polyprenyl chain, displacing the diphosphate group from the allylic substrate. acs.org Each condensation step adds a five-carbon isoprene unit with a cis (Z) double bond configuration. nih.gov

Stereochemical Specificity and Chain Length Control by Cis-Prenyltransferases

The stereochemical outcome of the condensation—whether a cis or trans double bond is formed—is dictated by the enzyme's unique three-dimensional structure. Cis-PTs and trans-PTs possess completely different protein folds and active site architectures, ensuring strict stereochemical control. nih.govnih.gov

The final chain length of the polyprenyl product is also a highly regulated process, determined by the enzyme's structure. Key factors include:

Active Site Geometry: The size and shape of a hydrophobic pocket or cleft within the enzyme accommodate the growing lipid chain. researchgate.net For many cis-PTs, the volume of this pocket serves as a molecular ruler, with elongation ceasing when the chain can no longer be extended within its confines. researchgate.netnih.gov

Specific Amino Acid Residues: Specific residues at the entrance and within the active site play a crucial role. Site-directed mutagenesis studies on undecaprenyl diphosphate synthase have shown that replacing certain bulky amino acid residues (like Phe73 and Trp78) with smaller ones can lead to the synthesis of shorter polyprenyl chains. Conversely, strategic insertions of charged residues can result in longer products. researchgate.netnih.gov

Heteromeric Composition: In eukaryotes, many long-chain cis-PTs are heteromeric complexes, meaning they are composed of two different protein subunits. nih.govnih.gov For example, the human dehydrodolichyl diphosphate synthase (DHDDS) requires a partner subunit, NgBR (Nogo-B receptor), for full activity and stability. nih.gov Both subunits can influence the final product chain length. nih.gov

Investigation of Catalytic Mechanisms and Reaction Kinetics of Relevant Enzymes

The catalytic mechanism of cis-prenyltransferases involves several key steps. The active site features two distinct substrate-binding sites: S1 for the allylic diphosphate primer (e.g., FPP) and S2 for the incoming IPP molecule. researchgate.net The process requires a divalent metal ion, typically Mg²⁺, which coordinates with the diphosphate moieties of the substrates. researchgate.net The reaction proceeds via an SN1-like mechanism, where the diphosphate group of the allylic primer departs, generating a stabilized carbocation intermediate. This electrophilic carbocation is then attacked by the C4 of the IPP molecule, forming the new C-C bond with cis stereochemistry. researchgate.net

Kinetic studies of these enzymes provide insight into their efficiency and substrate affinity. For the human DHDDS-NgBR heterodimeric complex, kinetic parameters have been determined, highlighting its affinity for its substrates.

Kinetic Parameters for Human Dehydrodolichyl Diphosphate Synthase (DHDDS/NgBR Complex) genecards.org
SubstrateParameterValue
Isopentenyl diphosphate (IPP)KM11.1 µM
--
(2E,6E)-Farnesyl diphosphate (FPP)KM0.68 µM
kcat0.58 s-1

KM (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum. A lower KM value signifies a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme active site per unit of time.

Comparative Analysis with All-trans-Hexaprenyl Diphosphate Biosynthesis

The biosynthesis of hexaprenyl diphosphate isomers, while starting from the same fundamental building blocks of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), diverges significantly based on the stereochemistry of the final product. This divergence is dictated by two evolutionarily distinct classes of enzymes: cis-prenyltransferases and trans-prenyltransferases. wikipedia.org These enzymes catalyze the sequential head-to-tail condensation of IPP units onto an allylic diphosphate primer, but yield products with either cis (Z) or trans (E) double bonds. nih.gov

The biosynthesis of this compound is carried out by a specific type of cis-prenyltransferase. These enzymes, such as the ditrans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.87), utilize a trans-allylic precursor, typically (2E,6E)-farnesyl diphosphate (FPP), and catalyze the addition of multiple IPP molecules to generate a long polyprenyl chain with predominantly cis linkages. wikipedia.orguniprot.orguniprot.orguniprot.org In contrast, the synthesis of all-trans-hexaprenyl diphosphate is managed by trans-prenyltransferases.

Enzymes Involved in All-trans-Hexaprenyl Diphosphate Synthesis (e.g., Hexaprenyl Diphosphate Synthase/COQ1)

The synthesis of all-trans-hexaprenyl diphosphate is primarily catalyzed by the enzyme Hexaprenyl Diphosphate Synthase (EC 2.5.1.82), a member of the trans-prenyltransferase family. wikipedia.org In the well-studied model organism Saccharomyces cerevisiae (baker's yeast), this enzyme is known as Coq1 . nih.gov Coq1 is a key component in the biosynthesis of Coenzyme Q6 (ubiquinone-6), an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain.

Coq1 catalyzes the condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate precursor to form the all-trans-hexaprenyl diphosphate tail of Coenzyme Q. nih.gov While some trans-prenyltransferases can use farnesyl diphosphate (FPP), certain hexaprenyl diphosphate synthases, particularly from archaea, show a preference for geranylgeranyl diphosphate (GGPP) as the allylic substrate. wikipedia.org The Coq1 enzyme is peripherally associated with the inner mitochondrial membrane, facing the matrix.

The activity and stability of Coq1 are often dependent on its interaction with a multi-subunit complex involved in Coenzyme Q biosynthesis, which includes several other "Coq" proteins. This complex facilitates the efficient synthesis and assembly of the final Coenzyme Q molecule.

Key Enzymes in Hexaprenyl Diphosphate Isomer Biosynthesis
EnzymeEC NumberEnzyme ClassTypical SubstrateProduct IsomerKey Organism Example
Ditrans,polycis-polyprenyl diphosphate synthase2.5.1.87cis-Prenyltransferase(2E,6E)-Farnesyl diphosphateDi-trans,poly-cis-polyprenyl diphosphateSaccharomyces cerevisiae (Rer2p, Srt1p)
Hexaprenyl Diphosphate Synthase (Coq1)2.5.1.82trans-PrenyltransferaseGeranylgeranyl diphosphate / Farnesyl diphosphateAll-trans-hexaprenyl diphosphateSaccharomyces cerevisiae (Coq1)

Divergence in Stereochemistry and Downstream Metabolic Fates

The most fundamental distinction between the two biosynthetic pathways lies in the stereochemical outcome of the polymerization reaction. Trans-prenyltransferases, like Coq1, generate polyprenyl chains where all the newly formed double bonds have a trans configuration. Conversely, cis-prenyltransferases produce chains with predominantly cis double bonds, although the initial isoprene units from the allylic primer (like FPP) retain their trans configuration, leading to the "di-trans,poly-cis" structure.

This stereochemical divergence is critical as it dictates the subsequent metabolic roles of the resulting polyprenyl diphosphates.

Metabolic Fate of All-trans-Hexaprenyl Diphosphate: The all-trans isomer serves as the precursor for the polyisoprenoid side chain of ubiquinone (Coenzyme Q). In yeast, the hexaprenyl tail is attached to a benzoic acid derivative, initiating a series of modifications that result in the formation of Coenzyme Q6. This molecule is indispensable for cellular respiration.

Metabolic Fate of this compound: The di-trans,poly-cis isomers are precursors for the synthesis of dolichols . wikipedia.org Dolichols are long-chain polyisoprenoid alcohols characterized by a saturated α-isoprene unit. nih.gov The biosynthesis of dolichol from the polyprenyl diphosphate involves dephosphorylation and the saturation of the terminal isoprene unit. The primary function of dolichols is to act as lipid carriers for glycan chains in the process of protein N-glycosylation within the endoplasmic reticulum. nih.govpnas.org Dolichol phosphate is the substrate to which the oligosaccharide chain is assembled before being transferred to nascent polypeptide chains. Additionally, polyprenols are known to influence the physical properties of biological membranes, such as fluidity and permeability. nih.gov

Comparative Overview of Hexaprenyl Diphosphate Isomers
FeatureThis compoundAll-trans-Hexaprenyl Diphosphate
Stereochemistry Two initial trans double bonds, subsequent bonds are cisAll trans double bonds
Synthesizing Enzyme Class cis-Prenyltransferase (e.g., EC 2.5.1.87)trans-Prenyltransferase (e.g., Coq1/EC 2.5.1.82)
Primary Downstream Product DolicholsCoenzyme Q (Ubiquinone)
Core Metabolic Function Protein N-glycosylation (as dolichol)Mitochondrial respiration, antioxidant
Cellular Location of Synthesis Endoplasmic ReticulumMitochondria

Molecular and Cellular Biology of Cis Prenyltransferases Relevant to Di Trans,poly Cis Hexaprenyl Diphosphate

Genetic Basis of Cis-Prenyltransferase Function

The functionality of cis-prenyltransferases is rooted in their genetic makeup, with specific genes encoding the catalytic and accessory subunits that form the active enzyme complex.

In eukaryotes, the synthesis of dolichol, a long-chain polyprenol crucial for protein glycosylation, involves cis-prenyltransferases that are often heterodimeric. In the yeast Saccharomyces cerevisiae, two key genes, RER2 and SRT1, encode the catalytic subunits of dehydrodolichyl diphosphate (B83284) synthase (DHDDS). These proteins work in conjunction with an accessory subunit, Nus1, which is homologous to the human Nogo-B receptor (NgBR). While Rer2 and Srt1 possess the catalytic machinery for polyprenyl chain elongation, their full activity and stability are dependent on their interaction with Nus1. nih.govnih.gov Functional complementation studies have shown that human DHDDS can rescue the growth defects of a yeast rer2 deletion mutant at elevated temperatures, highlighting the conserved function of these enzymes across species. nih.gov

In contrast, bacterial cis-prenyltransferases, such as the undecaprenyl diphosphate synthase (UPPS) encoded by the uppS gene, are typically homodimeric enzymes. nih.gov These enzymes are responsible for synthesizing undecaprenyl phosphate (B84403), a lipid carrier essential for bacterial cell wall biosynthesis. nih.gov Homologs of these genes have been identified across various domains of life, indicating a conserved evolutionary origin for the cis-prenyltransferase family. researchgate.net

Plants exhibit a more complex scenario, with multiple homologs of both DHDDS-like and NgBR-like proteins. nih.govnih.gov For instance, in Cinnamomum kanehirae, one DHDDS-like protein functions as a homodimer to produce a medium-chain product, while another forms heterodimeric complexes with different NgBR-like homologs to synthesize longer-chain polyprenols. nih.govnih.gov This diversity in gene composition allows for the production of a wide range of polyprenol chain lengths with distinct physiological roles.

Below is an interactive data table summarizing key genes involved in cis-prenyltransferase function:

Gene/ProteinOrganismFunctionSubunit Composition
RER2 Saccharomyces cerevisiaeCatalytic subunit of dehydrodolichyl diphosphate synthaseHeterodimer with Nus1
SRT1 Saccharomyces cerevisiaeCatalytic subunit of dehydrodolichyl diphosphate synthaseHeterodimer with Nus1
uppS Bacteria (e.g., E. coli)Undecaprenyl diphosphate synthaseHomodimer
DHDDS HumansCatalytic subunit of dehydrodolichyl diphosphate synthaseHeterodimer with NgBR
Nus1 Saccharomyces cerevisiaeAccessory subunit, required for Rer2/Srt1 activity and stabilityHeterodimer with Rer2/Srt1
NgBR HumansAccessory subunit, required for DHDDS activity and stabilityHeterodimer with DHDDS

The expression of genes encoding cis-prenyltransferases is subject to transcriptional regulation, ensuring that the synthesis of polyprenyl diphosphates is coordinated with cellular needs. In yeast and mammalian cells, the unfolded protein response (UPR) can induce the expression of genes involved in N-glycosylation, including those encoding cis-prenyltransferase subunits like NUS1 and RER2 in yeast, and their homologs in mammals. nih.gov This regulatory link ensures that the production of dolichol, the precursor for the lipid carrier required for N-glycosylation, is upregulated when the demand for protein folding in the endoplasmic reticulum increases.

Furthermore, the expression of cis-prenyltransferase genes can be influenced by metabolic pathways. For example, blocking sterol biosynthesis in yeast can lead to an upregulation of dolichol synthesis and increased cis-prenyltransferase activity. nih.gov In plants, the expression of different cis-prenyltransferase genes can be tissue-specific, as seen in tomato where certain genes are predominantly expressed in trichomes. umich.edu Promoter analysis of plant cis-prenyltransferase genes has revealed the presence of cis-acting elements that are responsive to various hormonal and stress signals, indicating a complex regulatory network governing their expression. mdpi.com

Protein Structure-Function Relationships of Cis-Prenyltransferases

The catalytic activity and product specificity of cis-prenyltransferases are determined by their three-dimensional structure, including conserved motifs and the architecture of their active sites.

Despite variations in subunit composition and product chain length, cis-prenyltransferases share a conserved structural fold and catalytic mechanism. nih.gov Multiple sequence alignments have identified five highly conserved regions in cis-prenyltransferases from various organisms. researchgate.net The active site is typically located in a large hydrophobic cleft and is divided into two substrate-binding sites, S1 and S2. nih.gov The allylic diphosphate primer binds to the S1 site, while the incoming isopentenyl diphosphate (IPP) binds to the S2 site. nih.gov

A critical conserved feature is a C-terminal RXG motif, which has been shown to be essential for enzymatic activity. nih.gov In heterodimeric enzymes like the human NgBR/DHDDS complex, this motif is present in the non-catalytic NgBR subunit and plays a crucial role in IPP binding and catalysis. nih.govpnas.org Structural studies of homodimeric bacterial UPPS have shown that the corresponding arginine residue in the RXG motif is directly involved in binding the diphosphate group of IPP. nih.gov The pyrophosphate of the substrate is also tightly bound by several conserved arginine and serine residues within the active site. pnas.org

The catalytic mechanism of cis-prenyltransferases involves a condensation reaction between the allylic diphosphate and IPP. nih.gov This reaction is dependent on the presence of a divalent metal ion, typically Mg2+, which is coordinated by conserved aspartate-rich motifs and the phosphate groups of the substrates. nih.govplos.org The binding of both substrates in the active site, facilitated by the Mg2+ ion, positions them for the nucleophilic attack of the C4 of IPP on the C1 of the allylic primer, leading to the formation of a new carbon-carbon bond with a cis configuration. nih.gov

The architecture of the active site also plays a crucial role in determining the length of the final polyprenyl chain. In many cis-prenyltransferases, a hydrophobic tunnel or pocket accommodates the growing isoprenoid chain. nih.gov It has been proposed that the elongating isoprenoid chain may extend beyond the active site tunnel and be directly inserted into the membrane during catalysis, thereby uncoupling the active site volume from the final product length. nih.gov This mechanism would allow for the synthesis of very long-chain polyprenols like dolichol and the components of natural rubber.

Subcellular Localization and Membrane Association of Biosynthetic Machinery

The biosynthesis of di-trans,poly-cis-hexaprenyl diphosphate and other long-chain polyprenols occurs at specific subcellular locations, and the enzymes involved are often associated with cellular membranes. In eukaryotic cells, the cis-prenyltransferase responsible for dolichol synthesis is localized to the endoplasmic reticulum (ER). nih.gov Both the catalytic (DHDDS/Rer2) and accessory (NgBR/Nus1) subunits are ER-associated proteins. pnas.orgnih.gov This localization is critical as dolichol phosphate serves as a lipid carrier for N-glycosylation, a process that occurs within the ER lumen. nih.gov

The association of cis-prenyltransferases with the ER membrane is thought to facilitate the direct insertion of the hydrophobic, elongating polyprenyl chain into the lipid bilayer. nih.gov This membrane integration is supported by the presence of membrane-binding domains in some subunits, such as the N-terminal region of NgBR. core.ac.uk In plants, the subcellular localization of cis-prenyltransferases can be more diverse. While some are found in the ER, others, particularly those involved in the synthesis of shorter-chain polyprenols, can be localized to plastids like chloroplasts. nih.govnih.gov The specific localization of these enzymes reflects the diverse physiological roles of their products in different cellular compartments.

Endoplasmic Reticulum and Mitochondrial Compartmentation

The biosynthesis of this compound, a critical precursor for dolichol synthesis, is intricately compartmentalized within the eukaryotic cell, primarily involving the endoplasmic reticulum (ER) and, to a significant extent, the mitochondria. The ER is established as the principal site for the assembly of the dolichol-linked oligosaccharide precursor required for N-linked protein glycosylation. biorxiv.org The enzymes responsible for the synthesis of the polyisoprenoid chain are predominantly localized to the ER membrane, with their catalytic sites facing the cytoplasm. biorxiv.org

However, compelling evidence indicates a role for mitochondria in dolichol metabolism. Dolichol and its phosphorylated derivatives are found in mitochondrial membranes, albeit at lower concentrations than in the ER. biorxiv.org Studies have demonstrated that mitochondria, particularly the inner membrane and contact sites with the outer membrane, are capable of synthesizing dolichol and dolichol-linked sugars. nih.govnih.gov This suggests a dual localization of the biosynthetic machinery or a sophisticated interplay between the ER and mitochondria.

The prevailing model suggests that the initial stages of the mevalonate (B85504) pathway, which produces the isoprenoid building blocks, can occur in both the cytoplasm and mitochondria. The subsequent elongation to form this compound is predominantly carried out by cis-prenyltransferases anchored to the ER membrane. The presence and synthesis of dolichol in mitochondria point towards the existence of specialized transport mechanisms or a direct functional connection between the two organelles.

A key aspect of this inter-organellar cooperation is the existence of mitochondria-associated membranes (MAMs), which are specialized regions of the ER that form close contact sites with mitochondria. frontiersin.org These MAMs are emerging as critical hubs for the exchange of lipids and calcium between the ER and mitochondria and are implicated in the regulation of mitochondrial function and dynamics. frontiersin.org It is hypothesized that these contact sites facilitate the transfer of isoprenoid precursors or dolichol itself between the two organelles, ensuring a coordinated regulation of its biosynthesis and distribution according to cellular needs.

Table 1: Subcellular Localization and Function in this compound Biosynthesis

OrganellePrimary Role in BiosynthesisKey Findings
Endoplasmic Reticulum (ER) Principal site of dolichol-linked oligosaccharide synthesis. biorxiv.orgHouses the primary cis-prenyltransferase enzyme complex. frontiersin.org Catalytic sites of enzymes face the cytoplasm. biorxiv.org
Mitochondria Site of dolichol and dolichol-linked sugar synthesis. nih.govnih.govDolichol is present in mitochondrial membranes. biorxiv.org Synthesis is observed in the inner membrane and contact sites. nih.gov
Mitochondria-Associated Membranes (MAMs) Facilitate inter-organellar communication and lipid transfer. frontiersin.orgAct as a potential conduit for the transfer of precursors between the ER and mitochondria. frontiersin.org

Formation and Dynamics of Multi-subunit Enzyme Complexes

The synthesis of this compound is catalyzed by a multi-subunit enzyme complex known as cis-prenyltransferase. In humans, this complex is a heterodimer, and likely a heterotetramer, composed of two distinct subunits: the catalytic dehydrodolichyl diphosphate synthase (DHDDS) and the regulatory Nogo-B receptor (NgBR) subunit. researchgate.netnih.govresearchgate.net

The DHDDS subunit contains the active site responsible for the sequential condensation of isopentenyl diphosphate (IPP) onto a farnesyl diphosphate (FPP) primer. frontiersin.org However, DHDDS on its own exhibits very low catalytic activity. nih.gov The full enzymatic activity is critically dependent on its association with the NgBR subunit. nih.gov

NgBR, while homologous to cis-prenyltransferases, lacks key catalytic residues and is enzymatically inactive on its own. nih.gov Its primary role is to stabilize the DHDDS subunit and allosterically enhance its catalytic efficiency by several hundred-fold. researchgate.netbiorxiv.org Structural studies have revealed that NgBR interacts extensively with DHDDS, contributing to the formation of a stable and active enzyme complex. researchgate.netnih.gov The C-terminus of NgBR plays a direct role in the active site, participating in substrate binding and catalysis. frontiersin.org

The assembly of the DHDDS-NgBR complex is a crucial regulatory step in dolichol biosynthesis. The interaction between the two subunits is dynamic and can be influenced by various cellular factors. The stoichiometry of the complex in vivo is thought to be a heterotetramer, consisting of two DHDDS and two NgBR subunits, which forms a dimer of heterodimers. researchgate.net This higher-order assembly is believed to be important for the stability and processivity of the enzyme, allowing for the synthesis of long-chain polyprenyls.

The dynamics of the complex are also influenced by its association with the ER membrane. The NgBR subunit contains a transmembrane domain that anchors the entire complex to the ER membrane, ensuring the newly synthesized hydrophobic polyprenyl chain can be directly inserted into the lipid bilayer. nih.gov This close association with the membrane is thought to be a key feature that distinguishes the synthesis of long-chain polyprenols from that of their shorter counterparts.

Table 2: Components and Characteristics of the Cis-Prenyltransferase Complex

SubunitTypePrimary FunctionKey Characteristics
DHDDS CatalyticContains the active site for polyprenyl chain elongation. frontiersin.orgExhibits low activity in the absence of NgBR. nih.gov
NgBR RegulatoryStabilizes DHDDS and allosterically enhances its activity. researchgate.netbiorxiv.orgLacks intrinsic catalytic activity. nih.gov Anchors the complex to the ER membrane. nih.gov
Complex Heterodimer/HeterotetramerCatalyzes the synthesis of this compound.Full activity requires the association of DHDDS and NgBR. nih.gov Assembles as a dimer of heterodimers. researchgate.net

Advanced Research Methodologies and Experimental Approaches

Recombinant Expression and Purification of Cis-Prenyltransferases

To obtain the large quantities of pure and functionally active cis-prenyltransferases needed for detailed mechanistic and structural studies, researchers utilize recombinant protein expression systems. Escherichia coli is a commonly used and cost-effective host for this purpose. nih.govsci-hub.se The process involves cloning the gene encoding the cis-prenyltransferase, such as the human dehydrodolichyl diphosphate (B83284) synthase (DHDDS), into an expression vector. nih.gov

Strategies to optimize the expression and purification of these enzymes, particularly eukaryotic ones like human DHDDS, often include:

Codon Optimization: Modifying the gene sequence to match the codon usage of the expression host (E. coli) can significantly enhance protein yield. nih.gov

Protein Fusions: Attaching a fusion tag (e.g., a polyhistidine-tag) to the protein facilitates purification through affinity chromatography. nih.gov

Optimized Culture Conditions: Adjusting parameters such as growth temperature, induction time, and the concentration of the inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) is crucial for maximizing the yield of soluble, active protein. nih.gov

A typical purification protocol for a recombinant cis-prenyltransferase involves cell lysis, followed by a series of chromatography steps. For instance, after disrupting the E. coli cells, the soluble protein fraction is recovered by centrifugation. sci-hub.se This lysate is then passed through an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like gel filtration chromatography to ensure high purity. nih.gov The entire process, from expression to purification, can be completed in 3-4 days, yielding significant quantities of the enzyme for subsequent analysis. nih.gov

Table 1: Example Protocol for Recombinant Human DHDDS Expression

StepDescriptionKey Parameters
Transformation Introduce the expression vector containing the DHDDS gene into a suitable E. coli strain.-
Culture Growth Grow the bacterial culture in a nutrient-rich medium (e.g., 2x YT) with an appropriate antibiotic.Incubate at 37°C with shaking until OD₆₀₀ reaches 0.5. nih.gov
Induction Add an inducing agent to trigger protein expression.Lower temperature to 16°C and add 0.5 mM IPTG. nih.gov
Expression Continue incubation to allow for protein synthesis.Incubate for 16-20 hours at 16°C. nih.gov
Harvesting Collect the bacterial cells containing the recombinant protein.Centrifugation at 10,000 x g for 10 minutes. sci-hub.se
Purification Isolate the target protein from the cell lysate.Cell lysis, affinity chromatography, and gel filtration.

In Vitro Enzymatic Activity Assays and Kinetic Characterization

Once purified, the activity of cis-prenyltransferases is measured using in vitro assays. These assays are fundamental for determining the enzyme's kinetic parameters, substrate specificity, and the effect of inhibitors or mutations on its function. assaygenie.com

A common method to monitor cis-prenyltransferase activity involves a radiometric assay. researchgate.net This technique uses a radiolabeled substrate, typically [¹⁴C]-isopentenyl diphosphate (¹⁴C-IPP), which is the building block for the growing polyprenyl chain. nih.gov The enzyme catalyzes the condensation of ¹⁴C-IPP with an allylic primer, such as farnesyl diphosphate (FPP). researchgate.net

The reaction mixture, containing the purified enzyme, FPP, and ¹⁴C-IPP in a suitable buffer with required cofactors like Mg²⁺, is incubated at a specific temperature. nih.gov The reaction is then stopped, and the resulting radiolabeled polyprenyl diphosphate product is separated from the unreacted ¹⁴C-IPP. This separation can be achieved using techniques like thin-layer chromatography (TLC). The radioactivity of the product is then quantified using a scintillation counter, which allows for the calculation of the enzyme's activity.

Stable isotope tracing provides powerful insights into metabolic pathways and enzymatic mechanisms. nih.gov This approach involves supplying cells or an in vitro reaction with a substrate labeled with a stable isotope, such as ¹³C or ²H. nih.govsciforum.net The labeled substrate is then metabolized, and the distribution of the isotope in downstream products is analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For cis-prenyltransferases, using ¹³C-labeled isopentenyl diphosphate allows researchers to follow the incorporation of isoprene (B109036) units into the elongating di-trans,poly-cis-hexaprenyl diphosphate chain. nih.gov This method helps to:

Confirm the pathway: By tracking the label from the precursor to the final product, the metabolic route can be definitively established. biorxiv.org

Determine reaction dynamics: Analysis of labeling patterns over time provides qualitative information about the relative rates of production. nih.gov

Elucidate catalytic mechanisms: Isotope effects on reaction rates can provide clues about the transition state of the reaction catalyzed by the enzyme. scilit.com

This technique is crucial for understanding how genetic or environmental perturbations affect the biosynthesis of polyprenols. nih.gov

Structural Elucidation of Enzymes and Ligand Complexes

Understanding the three-dimensional structure of cis-prenyltransferases is essential for deciphering their mechanism of action, substrate binding, and product chain length determination. researchgate.net

High-resolution atomic structures of enzymes and their complexes with substrates or inhibitors are primarily determined using X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).

X-ray crystallography has been instrumental in revealing the atomic details of cis-prenyltransferases. For example, the crystal structure of the human heterodimeric cis-prenyltransferase complex, composed of the NgBR and DHDDS subunits, has been solved. nih.govnih.govpnas.org This structural information has provided critical insights into how the two subunits interact, how NgBR participates in the active site, and how the enzyme is stabilized. nih.govpnas.org By soaking crystals with substrate analogs, researchers can capture snapshots of the enzyme at different stages of the catalytic cycle, revealing the structural basis for the condensation reaction. nih.gov

Cryo-electron microscopy (cryo-EM) is a powerful alternative, particularly for large, flexible, or membrane-associated complexes that are difficult to crystallize. americanpeptidesociety.orgtmc.edu The technique involves flash-freezing the sample in vitreous ice and imaging it with an electron microscope. americanpeptidesociety.org Cryo-EM has been used to determine the structure of large prenyltransferase assemblies, such as the octameric core of fusicoccadiene synthase, revealing how different domains are organized. pdbj.orgresearchgate.net

Table 2: Comparison of Structural Biology Techniques for Cis-Prenyltransferases

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a protein crystal.Provides high, often atomic, resolution structures. researchgate.netRequires well-diffracting crystals, which can be difficult to obtain for large or membrane proteins.
Cryo-Electron Microscopy (Cryo-EM) Transmission electron microscopy of flash-frozen samples. americanpeptidesociety.orgCan be used for large, flexible, or non-crystalline complexes in a near-native state. nyu.eduResolution can be lower than crystallography, although recent advances have narrowed the gap.

Structural data guides functional studies using site-directed mutagenesis. This technique involves systematically replacing specific amino acid residues within the enzyme to probe their role in catalysis, substrate binding, or product chain length determination. nih.gov

By comparing the crystal structures of cis-prenyltransferases that produce different chain-length products, researchers can identify key residues that line the active site pocket. nih.gov Mutating these residues can directly alter the size of the binding pocket for the growing isoprenoid chain, thereby changing the length of the final product. researchgate.net For instance, replacing small amino acids with bulkier ones at the bottom of the active site can restrict chain elongation, leading to shorter products. researchgate.netnih.gov These experiments have been fundamental in establishing the "molecular ruler" mechanism for product chain length determination in many prenyltransferases. nih.govnih.gov

Genomic and Proteomic Analysis Techniques

Genomic and proteomic approaches have become indispensable for dissecting the intricate cellular processes governing the synthesis of this compound, a key intermediate in the biosynthesis of dolichols wikipedia.org. These powerful tools allow researchers to identify and characterize the genes and proteins responsible for its production.

High-Throughput Gene Expression Profiling (e.g., RNA-seq)

High-throughput gene expression profiling, particularly RNA sequencing (RNA-seq), has revolutionized the study of the genetic underpinnings of this compound synthesis. This technology allows for a comprehensive snapshot of the entire transcriptome, enabling the identification of genes encoding crucial enzymes like cis-prenyltransferases (CPTs), which are central to the elongation of the polyisoprenoid chain mdpi.comnih.govsemanticscholar.orgmdpi.com.

By comparing gene expression levels across different tissues, developmental stages, or experimental conditions, researchers can pinpoint specific CPT homologs involved in the pathway. For example, transcriptome analysis in various plants has revealed tissue-specific expression patterns of CPT genes, suggesting distinct roles for each in isoprenoid metabolism nih.gov. In Taraxacum koksaghyz, a rubber-producing plant, transcriptomic profiles of roots helped to identify different CPT and CPT-like (CPTL) proteins essential for natural rubber biosynthesis, a process involving long-chain cis-polyisoprenoids mdpi.com.

RNA-seq data can also uncover the regulatory networks that control the expression of these genes. Analysis of promoter regions of identified CPT genes can reveal cis-acting elements that respond to hormonal treatments and abiotic stress, providing a deeper understanding of how the biosynthesis is regulated at the genetic level mdpi.com.

Table 1: Examples of High-Throughput Gene Expression Studies in Isoprenoid Biosynthesis

OrganismTechniqueKey Findings related to CPTs
Taraxacum koksaghyzRNA-seqIdentified 8 CPT and 2 CPTL members with distinct expression patterns in response to hormonal treatments, indicating specialized roles in natural rubber (a long-chain cis-polyisoprenoid) biosynthesis. mdpi.com
Cinnamomum burmanniiFull-Length Transcriptome Sequencing & RNA-SeqIdentified key enzyme genes in the terpenoid biosynthesis pathway, including those for precursors IPP and DMAPP, which are essential for the synthesis of all isoprenoids. nih.gov
Planococcus citri (Mealybug)Transcriptome AnalysisIdentified 18 putative isoprenyl diphosphate synthase (IDS) genes, including cis-prenyltransferases (dehydrodolichyl diphosphate synthase), revealing gene family expansions. researchgate.net

Mass Spectrometry-Based Proteomics for Enzyme Identification and Characterization

Mass spectrometry (MS)-based proteomics is a powerful technique for the direct identification and characterization of the enzymes involved in the this compound pathway. Unlike genomic approaches that infer protein presence from gene expression, proteomics provides direct evidence of protein expression and can even quantify protein abundance iss.itnih.gov.

This approach is instrumental in identifying the specific cis-prenyltransferase (CPT) enzymes, also known as dehydrodolichyl diphosphate synthases (DHDDS), that catalyze the formation of the long polyisoprenoid chain mdpi.comnih.gov. In recent years, proteomic studies have been crucial in revealing that many eukaryotic long-chain CPTs are not single-subunit enzymes as once thought, but are in fact heteromeric complexes. For instance, in mammals, the active enzyme consists of two subunits: DHDDS and a regulatory subunit called NgBR (Nogo-B receptor) nih.govpnas.org. Similar complexes have been identified in yeast (Rer2/Nus1) and plants nih.govresearchgate.net.

Proteomic analyses, often involving techniques like tandem mass spectrometry (MS/MS), can confirm the expression of these subunits and help to characterize their interactions and post-translational modifications. By analyzing protein extracts from different cellular compartments, proteomics can also determine the subcellular localization of these enzymes, which is critical for understanding the spatial organization of the biosynthetic pathway mdpi.com. For example, proteomic analysis of yeast lipid droplets has revealed connections to dolichol synthesis enzymes nih.gov.

Table 2: Proteomic Identification of cis-Prenyltransferase Subunits

OrganismEnzyme Complex SubunitsProteomic Evidence
HumansDHDDS / NgBRConfirmed that full cis-PTase activity requires the interaction of DHDDS with the NgBR subunit. pnas.org
Saccharomyces cerevisiae (Yeast)Rer2 / Nus1 or Srt1 / Nus1Deletion studies combined with functional assays confirmed the essential nature of both subunits for cis-PT activity and dolichol biosynthesis. nih.gov
Tomato (Solanum lycopersicum)SlCPT3 / SlCPTBPIdentified as a two-component system critical for enzymatic activity. nih.gov
Arabidopsis thalianaLew1 / At2g17570Identified as a two-component system critical for enzymatic activity. nih.gov

Bioinformatic and Computational Approaches for Pathway Analysis

Computational biology and bioinformatics offer powerful tools for integrating complex datasets and predicting the behavior of the metabolic networks that produce this compound.

Metabolic Pathway Reconstruction and Modeling (e.g., Flux Balance Analysis)

Metabolic pathway reconstruction involves assembling a network of all known biochemical reactions in an organism, providing a blueprint of its metabolic capabilities nih.gov. For this compound, this means mapping the entire isoprenoid biosynthesis pathway, starting from central carbon metabolism precursors like acetyl-CoA or pyruvate (B1213749) and leading to the final product.

Once a pathway is reconstructed, computational models can be used to simulate metabolic behavior. Flux Balance Analysis (FBA) is a widely used modeling technique that predicts the flow of metabolites (flux) through the network nih.gov. By applying constraints based on known biochemical and physiological data, FBA can be used to understand how changes in gene expression or environmental conditions affect the production of specific compounds.

Enzyme Homology Modeling and Active Site Prediction

When the experimental 3D structure of an enzyme is not available, homology modeling can be used to generate a predictive model based on the known structure of a related protein (a template) yasara.orgnih.gov. For the enzymes involved in this compound synthesis, such as cis-prenyltransferases, homology models are invaluable for understanding their structure-function relationships nih.gov.

The crystal structure of the human heterodimeric NgBR/DHDDS complex, a key cis-prenyltransferase, has provided a template for modeling related enzymes pnas.org. These models allow researchers to visualize the enzyme's active site, the region where the substrate binds and the chemical reaction occurs. By analyzing the active site architecture, scientists can predict which amino acid residues are critical for substrate binding and catalysis nih.govnih.gov.

This information is crucial for designing site-directed mutagenesis experiments to test the function of specific residues. For example, mutations in the active site can alter the enzyme's product specificity, leading to the synthesis of polyisoprenoid chains of different lengths . Homology modeling of a hexaprenyl diphosphate synthase from Micrococcus luteus revealed how the small subunit is directly involved in regulating the length of the product chain nih.gov. These computational predictions, when validated experimentally, provide deep insights into the molecular mechanisms that determine the precise structure of this compound.

Future Research Directions and Unresolved Questions

Comprehensive Understanding of Regulatory Mechanisms Governing Di-trans,poly-cis-Hexaprenyl Diphosphate (B83284) Levels

A crucial area for future investigation is the elucidation of the complete regulatory landscape governing the intracellular concentrations of Di-trans,poly-cis-hexaprenyl diphosphate. The biosynthesis of this and other polyisoprenoids occurs via two main pathways: the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways, which provide the fundamental five-carbon building block, isopentenyl diphosphate (IPP). researchgate.netnih.gov The spatial separation of these pathways within different cellular compartments, such as the cytosol for the MVA pathway and plastids for the MEP pathway in plants, represents a primary level of regulation. researchgate.net

However, the specific mechanisms that fine-tune the flux of precursors towards the synthesis of hexaprenyl diphosphate are not fully understood. Future research should focus on:

Transcriptional and Translational Regulation: Identifying transcription factors and RNA-level control mechanisms that modulate the expression of cis-prenyltransferase genes, the enzymes responsible for elongating the polyisoprenoid chain. researchgate.net

Post-Translational Modifications: Investigating how phosphorylation, ubiquitination, or other modifications of biosynthetic enzymes affect their activity, stability, and localization, thereby influencing the production of hexaprenyl diphosphate.

Feedback Regulation: Determining whether this compound or its downstream metabolites exert feedback inhibition or activation on key enzymes in the MVA or MEP pathways, or on the specific cis-prenyltransferases themselves.

Metabolite Channeling: Exploring the possibility of multi-enzyme complexes, or "metabolons," that channel intermediates directly from one enzyme to the next in the biosynthetic pathway. Evidence for such complexes has been suggested for ubiquinone biosynthesis, where the lipid product, all-trans-hexaprenyl diphosphate, may play a role in stabilizing the complex. researchgate.net

Identification of Novel Enzymes and Pathways Associated with Hexaprenyl Diphosphate Transformations

The discovery of new enzymes and metabolic pathways related to hexaprenyl diphosphate is another exciting frontier. While the synthesis from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) is established, the full extent of its metabolic fate remains to be explored. nih.govnih.gov Advances in genomics, proteomics, and metabolomics are powerful tools for this discovery process. nih.govbeilstein-institut.de

Key research objectives include:

Genome Mining: Utilizing comparative genomics and bioinformatics to identify uncharacterized genes that co-localize with known isoprenoid biosynthesis genes. nih.govbeilstein-institut.de This approach can uncover novel prenyltransferases, phosphatases, kinases, or other enzymes that act on hexaprenyl diphosphate.

Functional Genomics: Employing techniques like gene knockout or overexpression studies in model organisms to reveal the functions of candidate enzymes and the physiological consequences of altered hexaprenyl diphosphate metabolism.

Metagenomic Exploration: Screening environmental DNA from diverse and extreme habitats for novel enzyme discovery. nih.gov This could lead to the identification of enzymes with unique substrate specificities or catalytic properties that could be useful for biotechnological applications.

Characterization of Atypical Prenyltransferases: While many cis-prenyltransferases have been identified, there is still much to learn about their diversity. researchgate.netacs.org For example, atypical enzymes like the heterodimeric cis-IDS enzyme systems found in some Archaea and plants present intriguing targets for further study. acs.org Research into enzymes like the heptaprenyl diphosphate synthase from Arabidopsis thaliana, which produces a range of Z,E-mixed polyisoprenoids, highlights the potential for discovering enzymes with varied product chain length specificities. tohoku.ac.jp

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

A significant challenge in studying this compound is its low abundance and hydrophobic nature, which complicates its detection and quantification directly within a cellular context. creative-proteomics.com Current analytical methods, while highly sensitive, typically require cell lysis and extraction, precluding real-time analysis in living cells. researchgate.netnih.gov

Future efforts should be directed towards:

Quantitative Imaging Mass Spectrometry (IMS): Adapting and refining IMS techniques to visualize the subcellular localization of hexaprenyl diphosphate and its metabolites. nih.gov This could provide unprecedented insights into its distribution within organelles and membranes.

Development of Molecular Sensors: Engineering protein-based fluorescent sensors that can specifically bind to hexaprenyl diphosphate. nih.govresearchgate.net Such sensors, potentially utilizing environmentally sensitive fluorophores, would allow for the quantitative, real-time imaging of its concentration dynamics in living cells in response to various stimuli. nih.gov

Advanced Mass Spectrometry Platforms: Continued development of high-resolution mass spectrometry techniques, such as UHPLC-Q Exactive™ Orbitrap MS, coupled with optimized chromatography methods like hydrophilic interaction liquid chromatography (HILIC), will improve the sensitivity and comprehensiveness of isoprenoid profiling from complex biological samples. creative-proteomics.comresearchgate.net

The table below summarizes some of the advanced analytical platforms currently used for isoprenoid analysis, which form the basis for future in situ developments.

TechniquePlatform ComponentsIonization ModeKey AdvantagesLimit of Detection (LOD)
LC-MS/MS Thermo Scientific™ UHPLC-Q Exactive™ Orbitrap or TSQ Altis™ Triple QuadrupoleESI (Positive/Negative)High sensitivity, high resolution, accurate mass measurementAs low as 0.1 ng/mL for some isoprenoids creative-proteomics.com
HILIC-TOF-MS Agilent 1200 Series HPLC with SeQuant ZIC-pHILIC column and TOF-MSNot specifiedRobust analysis of hydrophilic isoprenoid intermediatesNot specified
HPLC-MS/MS HPLC with C18 column and tandem mass spectrometryNot specifiedSimultaneous detection and quantification of multiple isoprenoid intermediates nih.gov0.03 to 1.0 µmol/L nih.gov

This table is interactive. Users can sort and filter the data.

Exploration of Novel Biotechnological Applications for this compound and its Derivatives

The diverse family of isoprenoids holds immense potential for various biotechnological applications, including their use as biofuels, pharmaceuticals, and high-value chemicals. researchgate.net While this compound itself is not yet widely used, its unique structure and the enzymes involved in its synthesis are attractive targets for metabolic engineering and synthetic biology.

Future research in this area could focus on:

Engineered Biosynthesis: Modifying cis-prenyltransferases to control the chain length of the polyisoprenoid products. This could lead to the customized production of specific-length polyprenols for applications in drug delivery or as precursors for other valuable compounds. nih.gov

Antimicrobial Drug Development: The biosynthetic pathway leading to polyisoprenoids like bactoprenyl diphosphate is essential for bacterial survival, making the enzymes in this pathway attractive targets for the development of novel antibiotics. nih.gov Understanding the structure and mechanism of related synthases can aid in the design of specific inhibitors.

Bioremediation: Exploring the use of enzymes involved in polyisoprenoid metabolism for the bioremediation of environmental pollutants. Some enzymes discovered through metagenomics have shown potential in degrading polycyclic aromatic hydrocarbons. nih.gov

Production of Glycosyl Carrier Lipids: Di-trans,poly-cis-polyprenyl diphosphates are precursors to dolichols, which are essential glycosyl carrier lipids in eukaryotes for processes like N-linked glycosylation. nih.govtohoku.ac.jpwikipedia.org Engineering organisms to produce specific dolichols could have applications in biotechnology and medicine, particularly in understanding and potentially treating congenital disorders of glycosylation.

Q & A

Q. What is the role of di-trans,poly-cis-hexaprenyl diphosphate in terpenoid biosynthesis, and how can its activity be experimentally validated?

  • Methodological Answer: Di-trans,poly-cis-hexaprenyl diphosphate is a key intermediate in the synthesis of polyprenyl chains, critical for ubiquinone and dolichol biosynthesis. To validate its activity, use in vitro enzyme assays with recombinant polyprenyl diphosphate synthases (e.g., dehydrodolichyl diphosphate synthase) and isotopically labeled substrates (e.g., [³²P]isopentenyl diphosphate). Monitor chain elongation via thin-layer chromatography (TLC) or LC-MS to confirm product specificity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer: High-resolution LC-MS (e.g., Q-TOF or Orbitrap) coupled with hydrophilic interaction liquid chromatography (HILIC) is optimal for separating and quantifying phosphorylated isoprenoids. For structural confirmation, perform ¹H/³¹P NMR spectroscopy in deuterated chloroform to resolve cis/trans double-bond configurations .

Advanced Research Questions

Q. How do enzyme-substrate specificity and stereochemical constraints influence the synthesis of this compound?

  • Methodological Answer: Investigate specificity using mutagenesis of conserved residues in polyprenyl synthases (e.g., NgBR/Nogo B receptor or Rv1086 homologs). Pair kinetic assays (e.g., stopped-flow fluorimetry) with molecular dynamics simulations to map substrate-binding pockets and identify residues critical for cis/trans isomer control .

Q. What experimental strategies address contradictions in metabolic flux data for this compound across different organisms?

  • Methodological Answer: Discrepancies in pathway annotations (e.g., EC 2.5.1.31 vs. EC 2.5.1.68) require comparative genomics and in vivo isotopic tracing (e.g., ¹³C-glucose pulse-chase experiments). Validate flux using CRISPR-Cas9 knockouts of candidate genes (e.g., NUS1 or DGPP synthase) in model systems (e.g., Saccharomyces cerevisiae or zebrafish hepatocytes) .

Q. How can metabolic engineering optimize the yield of this compound in heterologous systems?

  • Methodological Answer: Employ modular cloning (e.g., Golden Gate assembly) to co-express rate-limiting enzymes (e.g., cis-prenyltransferases) with redox partners (e.g., ferredoxin reductases). Use flux balance analysis (FBA) models to predict bottlenecks and supplement cultures with precursors (e.g., mevalonate or methylerythritol phosphate) .

Data Interpretation and Contradictions

Q. How should researchers resolve conflicting annotations of this compound-related enzymes in public databases (e.g., UniProt vs. KEGG)?

  • Methodological Answer: Cross-reference enzyme annotations with phylogenetic profiling (e.g., OrthoFinder) and structural homology modeling (e.g., AlphaFold). Validate disputed EC numbers via in vitro reconstitution assays using purified substrates and LC-MS-based product verification .

Q. What are the challenges in synthesizing this compound in vitro, and how can isomer purity be ensured?

  • Methodological Answer: Stereochemical complexity requires solid-phase synthesis with chiral phosphoramidite reagents. Monitor isomer ratios using chiral stationary-phase HPLC and employ enzymatic "proofreading" (e.g., E. coli phosphatase treatment) to eliminate non-cognate isomers .

Emerging Research Directions

Q. How does this compound interact with lipid bilayers, and what techniques characterize its membrane localization?

  • Methodological Answer: Use fluorescence correlation spectroscopy (FCS) with BODIPY-labeled analogs to track membrane insertion. Complement with cryo-EM to resolve spatial distribution in model membranes (e.g., liposomes) .

Q. What role does this compound play in disease models (e.g., lipid metabolism disorders)?

  • Methodological Answer: Generate zebrafish (Danio rerio) mutants with disrupted polyprenyl synthase activity. Perform lipidomic profiling (LC-MS/MS) and correlate with histopathology to identify metabolic dysregulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.